

2-Bromomethyl-4-methyl-benzoic acid methyl ester structure and properties.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromomethyl-4-methyl-benzoic acid methyl ester

Cat. No.: B1442899

[Get Quote](#)

An In-depth Technical Guide to **2-Bromomethyl-4-methyl-benzoic acid methyl ester**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Bromomethyl-4-methyl-benzoic acid methyl ester**, a bifunctional organic compound with significant potential as a building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structure, properties, synthesis, reactivity, and applications, with a strong emphasis on scientific integrity and practical insights.

Molecular Structure and Identification

2-Bromomethyl-4-methyl-benzoic acid methyl ester, with the CAS number 622847-32-9, is a substituted toluene derivative. Its structure features a benzene ring substituted with a bromomethyl group, a methyl group, and a methyl ester group. The strategic placement of these functional groups makes it a versatile reagent in organic synthesis.^[1]

The IUPAC name for this compound is methyl 2-(bromomethyl)-4-methylbenzoate.^[1] Its molecular formula is C₁₀H₁₁BrO₂, and it has a molecular weight of approximately 243.1 g/mol.^[1]

Caption: Chemical structure of **2-Bromomethyl-4-methyl-benzoic acid methyl ester**.

Physicochemical and Spectroscopic Properties

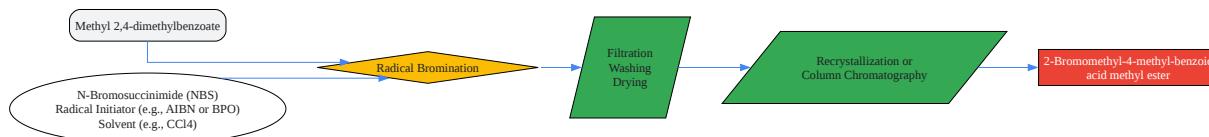
The properties of this molecule are dictated by its functional groups. The presence of the bromine atom and the polar ester group influences its solubility and reactivity.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	622847-32-9	[1]
Molecular Formula	C10H11BrO2	[1]
Molecular Weight	243.1 g/mol	[1]
IUPAC Name	methyl 2-(bromomethyl)-4-methylbenzoate	[1]
SMILES	<chem>COC(=O)C1=CC=CC(C)=C1CBr</chem>	[1] [2]
InChI	<chem>InChI=1S/C10H11BrO2/c1-7-3-4-9(10(12)13-2)8(5-7)6-11/h3-5H,6H2,1-2H3</chem>	[2]

Spectroscopic Data:

Spectroscopic analysis is crucial for confirming the structure and purity of the compound.


- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the bromomethyl group, the protons of the methyl group, and the protons of the methyl ester.[\[2\]](#)
- ¹³C NMR: The carbon NMR would display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the methyl carbons.[\[2\]](#)
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.[\[2\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the C=O stretching of the ester group (typically around 1720 cm^{-1}) and other bands corresponding to the aromatic ring and C-Br bond.[2]

Synthesis and Reactivity

Proposed Synthesis:

A common and effective method for the synthesis of benzylic bromides is the radical bromination of the corresponding methyl-substituted precursor. In this case, **2-Bromomethyl-4-methyl-benzoic acid methyl ester** can be synthesized from methyl 2,4-dimethylbenzoate.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-Bromomethyl-4-methyl-benzoic acid methyl ester**.

Detailed Experimental Protocol (Hypothetical):

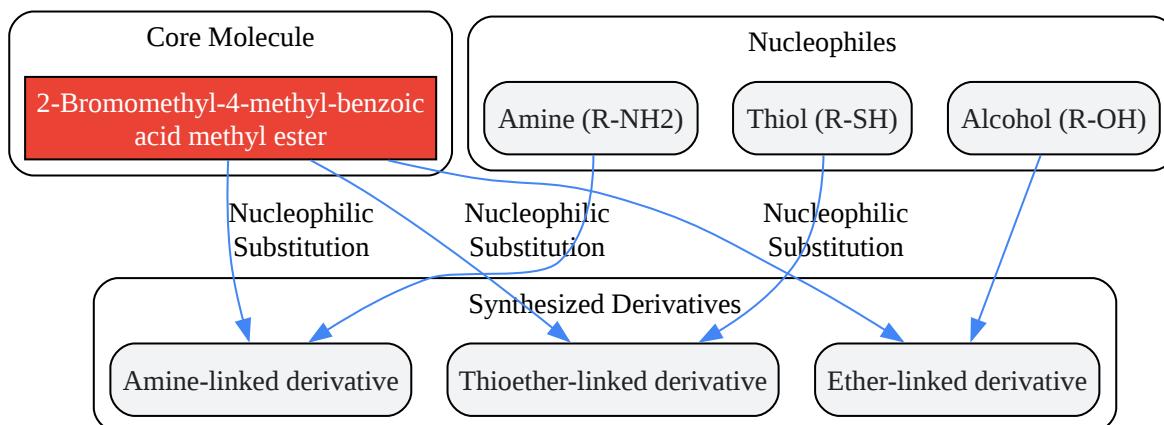
This protocol is based on established procedures for similar bromination reactions.[3]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2,4-dimethylbenzoate (1 equivalent) in a suitable solvent like carbon tetrachloride (CCl4).
- Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

- Reaction: Heat the mixture to reflux (around 80-90 °C) and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality in Experimental Choices:

- NBS as Brominating Agent: NBS is chosen as the source of bromine because it provides a low, constant concentration of Br₂, which favors radical substitution at the benzylic position over addition to the aromatic ring.
- Radical Initiator: AIBN or BPO is essential to initiate the radical chain reaction by generating the initial bromine radicals.
- Solvent: A non-polar solvent like CCl₄ is used to dissolve the reactants and facilitate the radical reaction.


Reactivity:

The reactivity of **2-Bromomethyl-4-methyl-benzoic acid methyl ester** is dominated by the benzylic bromide. The C-Br bond is relatively weak and is prone to nucleophilic substitution reactions (both SN1 and SN2 mechanisms). This allows for the facile introduction of a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions. The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.

Applications in Research and Drug Development

As a bifunctional molecule, **2-Bromomethyl-4-methyl-benzoic acid methyl ester** is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. While specific applications for this exact isomer are not widely

documented, its structural motifs are found in various biologically active compounds. Related isomers, such as methyl 4-(bromomethyl)benzoate, are crucial intermediates in the synthesis of drugs like the anticancer agent Imatinib, as well as potential anti-HIV agents and aldose reductase inhibitors.[4][5]

[Click to download full resolution via product page](#)

Caption: Role as a versatile building block in organic synthesis.

This compound allows for the introduction of the 2-methoxycarbonyl-5-methylbenzyl moiety into various molecular scaffolds. This can be particularly useful in generating libraries of related compounds for high-throughput screening in the early stages of drug discovery.

Safety and Handling

Hazard Identification:

Based on data for similar bromomethylated aromatic compounds, **2-Bromomethyl-4-methyl-benzoic acid methyl ester** is expected to be a hazardous substance.[6][7][8]

- Corrosive: Likely to cause severe skin burns and eye damage.[8]
- Lachrymator: Can cause tearing and irritation to the eyes and respiratory tract.[9]

- Toxic: May be harmful if swallowed or inhaled.

Recommended Handling Procedures:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
[\[6\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[\[6\]](#)
 - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[\[6\]](#)
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[\[6\]](#)[\[7\]](#)
- Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[6\]](#)[\[7\]](#)

First-Aid Measures:

- In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[\[7\]](#)
- In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[\[7\]](#)
- If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[\[6\]](#)
- If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[\[6\]](#)

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and bases.[\[6\]](#)[\[9\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromomethyl-4-methyl-benzoic acid methyl ester 97% | CAS: 622847-32-9 | AChemBlock [achemblock.com]
- 2. 2-bromomethyl-4-methyl-benzoic acid methyl ester(622847-32-9) 1H NMR [m.chemicalbook.com]
- 3. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. 4-(Bromomethyl)benzoic Acid Methyl Ester | CymitQuimica [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Methyl 4-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 22031079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- To cite this document: BenchChem. [2-Bromomethyl-4-methyl-benzoic acid methyl ester structure and properties.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1442899#2-bromomethyl-4-methyl-benzoic-acid-methyl-ester-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com